molecular formula C15H16N2O3S B5670724 N-{2-[4-(aminosulfonyl)phenyl]ethyl}benzamide

N-{2-[4-(aminosulfonyl)phenyl]ethyl}benzamide

Cat. No. B5670724
M. Wt: 304.4 g/mol
InChI Key: JITICTFBBGXLFC-UHFFFAOYSA-N
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Description

“N-{2-[4-(aminosulfonyl)phenyl]ethyl}benzamide” is a small molecule . It belongs to the class of organic compounds known as n-acetyl-2-arylethylamines. These are compounds containing an acetamide group that is N-linked to an arylethylamine .


Molecular Structure Analysis

The molecular structure of “N-{2-[4-(aminosulfonyl)phenyl]ethyl}benzamide” is characterized by a chemical formula of C10H14N2O3S . The molecule has a molecular weight of 242.295 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-{2-[4-(aminosulfonyl)phenyl]ethyl}benzamide” include a molecular weight of 242.299 and a linear formula of C10H14N2O3S .

Scientific Research Applications

Mechanism of Action

Target of Action

CHEMBL3403318, also known as N-{2-[4-(aminosulfonyl)phenyl]ethyl}benzamide or Oprea1_162718, primarily targets the bovine carbonic anhydrase 2 . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst. They are involved in a variety of biological processes, including respiration, pH homeostasis, and electrolyte secretion .

Mode of Action

The compound inhibits the activity of bovine carbonic anhydrase 2 The inhibition of this enzyme disrupts the balance of carbon dioxide and bicarbonate conversion, which can lead to changes in pH and electrolyte balance in the body

Biochemical Pathways

The inhibition of carbonic anhydrase 2 by CHEMBL3403318 affects the carbon dioxide and bicarbonate conversion pathway . This can lead to changes in various biochemical processes that rely on this pathway, including respiration and pH homeostasis . The downstream effects of these changes can vary widely, depending on the specific cellular context and the extent of enzyme inhibition.

Pharmacokinetics

Pharmacokinetic modeling is a tool that helps drug developers, clinicians, and health care professionals in general to understand and/or predict the time-course of a drug within the body (and/or specific body compartments), and to make informed decisions related to the dosing scheme to maximize the efficacy and minimize adverse drug reactions

Action Environment

Environmental factors can influence the action, efficacy, and stability of CHEMBL3403318. For example, factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its target . Understanding these influences is crucial for optimizing the use of CHEMBL3403318 and similar compounds in therapeutic contexts.

properties

IUPAC Name

N-[2-(4-sulfamoylphenyl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3S/c16-21(19,20)14-8-6-12(7-9-14)10-11-17-15(18)13-4-2-1-3-5-13/h1-9H,10-11H2,(H,17,18)(H2,16,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JITICTFBBGXLFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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